molecular formula C8H15NO B13472411 2-[1-(Aminomethyl)cyclopentyl]acetaldehyde

2-[1-(Aminomethyl)cyclopentyl]acetaldehyde

Cat. No.: B13472411
M. Wt: 141.21 g/mol
InChI Key: LWIKLSRLLAWMDN-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]acetaldehyde is an organic compound featuring a cyclopentane ring with an aminomethyl group and an acetaldehyde group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]acetaldehyde typically involves the reaction of cyclopentylamine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 2-[1-(Aminomethyl)cyclopentyl]acetic acid.

    Reduction: 2-[1-(Aminomethyl)cyclopentyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]acetaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These reactions are often catalyzed by acids and involve nucleophilic attack, proton transfer, and elimination of water .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the aldehyde group.

    Cyclopentanone: Contains a ketone group instead of an aldehyde group.

    2-[1-(Aminomethyl)cyclopentyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-[1-(Aminomethyl)cyclopentyl]acetaldehyde is unique due to the presence of both an aminomethyl group and an aldehyde group on the cyclopentane ring.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]acetaldehyde

InChI

InChI=1S/C8H15NO/c9-7-8(5-6-10)3-1-2-4-8/h6H,1-5,7,9H2

InChI Key

LWIKLSRLLAWMDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC=O)CN

Origin of Product

United States

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